molecular formula C9H16N2O3Si B14584859 Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate CAS No. 61330-48-1

Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate

Katalognummer: B14584859
CAS-Nummer: 61330-48-1
Molekulargewicht: 228.32 g/mol
InChI-Schlüssel: GWBSDTDLGQBTML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its broad-spectrum bioactivity and its utility in various fields such as chemistry, biology, and pharmacology . The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-1H-pyrazole-5-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.

    Triethylamine: Acts as a base to facilitate the reaction.

    Anhydrous Conditions: Essential to prevent hydrolysis.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate is unique due to its specific combination of the pyrazole ring and the trimethylsilyl group, which imparts distinct chemical and biological properties. Its broad-spectrum bioactivity and stability make it a valuable compound for diverse applications.

Eigenschaften

CAS-Nummer

61330-48-1

Molekularformel

C9H16N2O3Si

Molekulargewicht

228.32 g/mol

IUPAC-Name

ethyl 5-trimethylsilyloxy-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C9H16N2O3Si/c1-5-13-9(12)7-6-10-11-8(7)14-15(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI-Schlüssel

GWBSDTDLGQBTML-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NN=C1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.